

physical characteristics of 6-Methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Methoxy-4-methylquinoline**

Cat. No.: **B1630382**

[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of **6-Methoxy-4-methylquinoline**

This guide provides a comprehensive overview of the essential physical and spectroscopic properties of **6-Methoxy-4-methylquinoline** (CAS No. 41037-26-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical insights into the experimental determination and interpretation of these characteristics. The structure of this guide is tailored to logically present the identity, purity, and structural attributes of the compound, reflecting a standard workflow in chemical characterization.

Core Physicochemical Identity

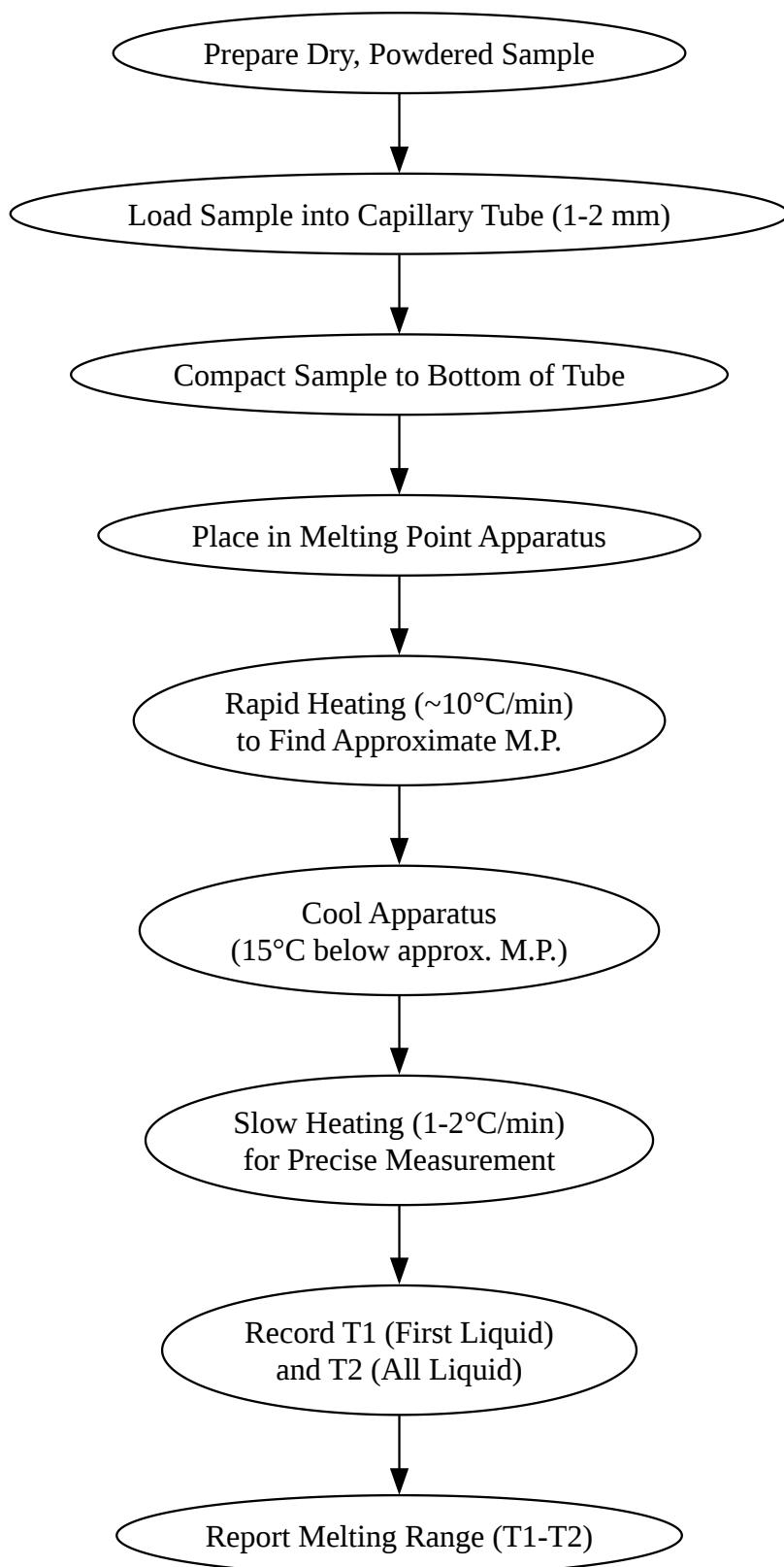
6-Methoxy-4-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry and materials science.^[1] Its foundational properties, which dictate its handling, storage, and reactivity, are summarized below. The compound typically appears as a white to almost white crystalline powder.^[2]

Property	Value	Source(s)
CAS Number	41037-26-7	[3][4]
Molecular Formula	C ₁₁ H ₁₁ NO	[3][4]
Molecular Weight	173.21 g/mol	[3][4]
Appearance	White to almost white crystalline powder	[2]
Melting Point	51 - 54 °C	[2][4]
Boiling Point	301.3 °C at 760 mmHg; 158 °C at 10 mmHg	[2][3]

Melting Point Analysis: A Criterion for Purity

The melting point is a critical physical property for assessing the purity of a crystalline solid. A sharp, narrow melting range, typically 0.5-1.5°C, is indicative of a pure compound.[5] Impurities will depress the melting point and broaden the melting range.[6][7] For **6-Methoxy-4-methylquinoline**, a reported melting point of 51-54°C suggests that a high-purity sample should melt consistently within this narrow window.[2]

Experimental Protocol: Capillary Melting Point Determination


The capillary method is a fundamental and widely used technique for accurate melting point determination.[8]

Causality and Experimental Insight: This protocol is designed to ensure uniform and controlled heating, which is paramount for obtaining a reproducible melting range. The initial rapid heating phase efficiently locates an approximate melting temperature, while the subsequent slow ramp (1-2°C/minute) is crucial for allowing the system to remain in thermal equilibrium, providing the precision needed to observe the onset and completion of melting accurately.

Step-by-Step Methodology:

- Sample Preparation: Ensure the **6-Methoxy-4-methylquinoline** sample is completely dry and finely powdered. Grinding the crystals on a watch glass with a spatula is effective.
- Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of material (1-2 mm in height) is sufficient.[5]
- Sample Compaction: Compact the sample at the bottom of the sealed capillary tube by tapping the tube or by dropping it through a long glass tube.[5]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
- Approximate Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/minute) to find a rough estimate of the melting point.[5]
- Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the estimated melting point. Prepare a new sample and heat at a slow rate of 1-2°C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

Workflow for Melting Point Determination``dot

[Click to download full resolution via product page](#)

Caption: Solubility Characterization Flowchart.

Spectroscopic Signature: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation. The combined data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) creates a unique molecular fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. For **6-Methoxy-4-methylquinoline**, the spectrum is expected to be complex but show several characteristic peaks.

- Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm^{-1} (typically $3030\text{-}3100\text{ cm}^{-1}$), which is characteristic of C-H bonds on an aromatic ring. *[10][11]
- Aliphatic C-H Stretch: Bands corresponding to the methyl ($-\text{CH}_3$) and methoxy ($-\text{OCH}_3$) groups will appear just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$).
- C=C and C=N Ring Stretching: A series of medium to strong absorptions are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region, which are characteristic of the quinoline aromatic ring system. *[12]
- [13] C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected in the $1200\text{-}1275\text{ cm}^{-1}$ (asymmetric) and $1000\text{-}1075\text{ cm}^{-1}$ (symmetric) regions.
- C-H Out-of-Plane Bending: Strong absorptions in the $690\text{-}900\text{ cm}^{-1}$ "fingerprint" region can help confirm the substitution pattern on the aromatic ring.

[13]#### 4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Substituents on the quinoline ring significantly alter the electronic environment, causing predictable shifts in NMR signals.

[14]* ^1H NMR:

- Aromatic Protons (5H): The protons on the quinoline ring will appear in the downfield region, typically between $\delta 7.0\text{-}8.5\text{ ppm}$. The exact chemical shifts and coupling patterns will be

complex due to the fused ring system.

- Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.0 ppm, characteristic of an $-\text{OCH}_3$ group attached to an aromatic ring. [15] * Methyl Protons (3H): A sharp singlet corresponding to the C4-methyl group will appear in the upfield region, likely around δ 2.3-2.7 ppm.
- ^{13}C NMR:
 - Aromatic Carbons (9C): The carbon atoms of the quinoline ring will resonate in the δ 110-160 ppm range. The carbon attached to the methoxy group will be significantly shielded.
 - Methoxy Carbon (1C): The $-\text{OCH}_3$ carbon will appear as a distinct signal around δ 55-60 ppm.
 - Methyl Carbon (1C): The C4-methyl carbon will appear in the upfield region, typically around δ 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule. For heterocyclic compounds, the molecular ion peak is often prominent.

[16]* Molecular Ion (M^+): The electron ionization (EI) mass spectrum of **6-Methoxy-4-methylquinoline** will show a strong molecular ion peak at an m/z (mass-to-charge ratio) of 173, corresponding to its molecular weight. *[3] Fragmentation: Common fragmentation pathways for quinoline derivatives may include the loss of a methyl radical ($\bullet\text{CH}_3$) from the C4 position or the methoxy group, leading to fragment ions at m/z 158. Further fragmentation of the ring system can also occur, providing additional structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repository.uncw.edu [repository.uncw.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 41037-26-7 | 6-Methoxy-4-methylquinoline - Synblock [synblock.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 8. westlab.com [westlab.com]
- 9. azooptics.com [azooptics.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study [mdpi.com]
- 16. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]
- To cite this document: BenchChem. [physical characteristics of 6-Methoxy-4-methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630382#physical-characteristics-of-6-methoxy-4-methylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com